8-oxo-8-(4-n-propoxyphenyl)octanoic acid

Lipophilicity Drug design Physicochemical properties

8-oxo-8-(4-n-propoxyphenyl)octanoic acid (CAS 898791-82-7) is a synthetic organic compound with the molecular formula C₁₇H₂₄O₄ and a molecular weight of 292.37 g/mol. Its structure consists of an eight-carbon octanoic acid backbone terminating in a carboxylic acid group, with a ketone at the C8 position linked to a para-propoxyphenyl moiety.

Molecular Formula C17H24O4
Molecular Weight 292.4 g/mol
CAS No. 898791-82-7
Cat. No. B1325751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-oxo-8-(4-n-propoxyphenyl)octanoic acid
CAS898791-82-7
Molecular FormulaC17H24O4
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O
InChIInChI=1S/C17H24O4/c1-2-13-21-15-11-9-14(10-12-15)16(18)7-5-3-4-6-8-17(19)20/h9-12H,2-8,13H2,1H3,(H,19,20)
InChIKeyXWCZSNNAKHDUHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-oxo-8-(4-n-propoxyphenyl)octanoic Acid: Chemical Identity & Specifications


8-oxo-8-(4-n-propoxyphenyl)octanoic acid (CAS 898791-82-7) is a synthetic organic compound with the molecular formula C₁₇H₂₄O₄ and a molecular weight of 292.37 g/mol. Its structure consists of an eight-carbon octanoic acid backbone terminating in a carboxylic acid group, with a ketone at the C8 position linked to a para-propoxyphenyl moiety . Commercially, it is available from specialty chemical suppliers with typical purities of 95-97%, and its computed physical properties, such as a boiling point of 474.7°C and a cLogP of 3.89, suggest it is a moderately lipophilic compound with low aqueous solubility .

Lipophilicity-driven SAR tool for alkoxy chain optimization
Defined procurement pathway with purity benchmark from primary supplier
May support medicinal chemistry lead refinement studies

8-oxo-8-(4-n-propoxyphenyl)octanoic Acid: Substitution Risk Analysis


Simple substitution of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid with close analogs is not possible without significant risk of altering a research outcome. The primary differentiation lies in the specific length and branching of the terminal alkoxy group, which critically modulates the molecule's overall lipophilicity, metabolic stability, and potential target interactions. While no direct biological comparison data is currently available in the public domain, the computed LogP values show a clear trend: the n-propoxy group (LogP 3.89 ) confers intermediate lipophilicity compared to a methoxy (LogP ~2.8 [1]) or ethoxy (LogP ~3.3 [2]) analog. This seemingly subtle structural change can dramatically affect a compound's pharmacokinetic profile, including cell permeability, plasma protein binding, and susceptibility to oxidative metabolism. Therefore, using a similar compound, such as 8-oxo-8-(4-methoxyphenyl)octanoic acid or 8-oxo-8-phenyloctanoic acid, cannot be assumed to be functionally equivalent without explicit, assay-specific validation.

Alkoxy chain length
Minor alkoxy variations shift logP significantly, altering permeability and metabolic stability.
Functional equivalence
Assay-specific validation is required; methoxy or unsubstituted analogs may not replicate behavior.
Computed property transfer
Computed logP may not translate directly to experimental LogD or biological readouts.

8-oxo-8-(4-n-propoxyphenyl)octanoic Acid Differentiation Evidence


LogP as Key Selectivity Determinant

The n-propoxy substituent on 8-oxo-8-(4-n-propoxyphenyl)octanoic acid results in a computed LogP (ACD/LogP) of 3.89 . This is a critical differentiator from other in-class compounds. The unsubstituted phenyl analog, 8-oxo-8-phenyloctanoic acid, has a computed XLogP3-AA of 2.8 [1], representing a difference of approximately 1.1 log units. The methoxy-substituted analog has an estimated LogP of ~2.9-3.1. This higher LogP value for the target compound indicates a roughly 10-fold greater partition coefficient in an octanol/water system compared to the phenyl analog. This difference has significant implications for compound behavior in biological assays and during analytical method development.

Lipophilicity (LogP)
Reported
Target: 3.89; Phenyl analog: 2.8; Δ ~1.1 log units
Supports SAR lipophilicity tuning
Computed values; experimental validation recommended
Lipophilicity Drug design Physicochemical properties SAR

Procurement Cost & Purity Analysis

The commercial availability of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid is more defined than some of its analogs. A primary supplier, Fluorochem, lists the compound with a confirmed purity of 97.0% . The procurement cost for a 1g quantity is approximately $1,165, based on a listed price of £893.00 . This contrasts with analogs like 8-oxo-8-phenyloctanoic acid (CAS 24314-23-6), which is widely available from numerous major vendors, or the ethyl ester analog (CAS 898757-67-0), which has a lower listed cost of $1,369 for a 1g quantity . This price point and more specialized supplier network position the target compound as a research tool for advanced SAR studies rather than a high-volume building block.

Procurement Cost (1 g)
Data to verify
Target: ~$1,165; Ethyl ester: ~$1,369
Benchmark for procurement planning
Supplier pricing 04/2026; subject to change
Procurement Sourcing Cost analysis Purity

GHS Hazard Profile Comparison

The compound's safety profile is quantitatively defined by its Globally Harmonized System (GHS) classification. It is listed as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . This is a more specific and actionable hazard profile than many general chemical listings. In contrast, the parent analog, 8-oxo-8-phenyloctanoic acid, carries a GHS classification that includes H302 and H315 but does not include the H319 code for serious eye irritation [1]. This specific difference mandates the use of enhanced eye protection (e.g., sealed goggles) during handling, which is a key operational detail for laboratory management and procurement of appropriate personal protective equipment.

GHS Hazard Codes
Head-to-head
Target adds H319 (serious eye irritation) vs phenyl analog
Requires enhanced eye protection
Per GHS Rev.6 SDS
Safety Handling Toxicology GHS

Molecular Weight & Rotatable Bond Metrics

The compound's molecular complexity is quantifiable. With a molecular weight of 292.37 g/mol, 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 11 freely rotatable bonds , it occupies a specific chemical space. The closest analogs exhibit clear trends: 8-oxo-8-(4-methoxyphenyl)octanoic acid (MW: 264.32 g/mol) is lighter, while the ethyl ester analog (CAS 898757-67-0, MW: 320.4 g/mol) is heavier . The target compound's specific set of properties, including its zero violations of Lipinski's Rule of Five , indicates it is a moderately complex, 'drug-like' small molecule suitable for lead optimization studies. Its 11 rotatable bonds are characteristic of a flexible linear chain, which differentiates it from more rigid or bulky phenyl-octanoic acid derivatives.

MW & Rotatable Bonds
Reported
MW: 292.37 g/mol; 11 rotatable bonds
Indicative of lead-like flexibility
Computed from SMILES
Synthetic chemistry Drug-likeness Molecular properties Medicinal chemistry

8-oxo-8-(4-n-propoxyphenyl)octanoic Acid Application Scenarios


Lipophilicity-Driven Lead Optimization

This compound is best applied in structure-activity relationship (SAR) studies where the goal is to precisely tune a drug candidate's lipophilicity. The quantified ΔLogP of +1.1 relative to the unsubstituted phenyl analog (LogP 3.89 vs. 2.8) makes it an ideal tool for evaluating the impact of a 10-fold increase in partition coefficient on parameters like cell permeability, metabolic stability, and off-target binding. Its use is indicated when a research program aims to improve the pharmacokinetic profile of a lead series by incrementally increasing its LogD.

Cost-Benchmarked Reference Standard

For procurement and budget planning, this compound serves as a well-defined reference point. Its documented cost (approx. $1,165 per gram) and 97% purity allow researchers and purchasing managers to benchmark the value proposition of more exotic or custom-synthesized analogs. Its availability from a major Western supplier with transparent pricing and lead times provides a reliable option for medium-scale SAR campaigns, contrasting with the lower cost but less specific phenyl analog or the higher cost of its ethyl ester derivative .

Safety Protocol Standardization

This compound can be used to establish a baseline for laboratory safety protocols when handling alkoxy-phenyl octanoic acid derivatives. The specific GHS hazard classification (H302, H315, H319, H335) mandates specific personal protective equipment (PPE) and engineering controls, such as the use of sealed safety goggles to prevent serious eye irritation (H319). Its profile is a practical standard for training and risk assessment, as it presents a more nuanced and complete hazard picture than the simpler phenyl analog (lacks H319) .

Application
Selection Property
Validation Focus
Lipophilicity-driven lead optimization
n-Propoxy substitution for moderate lipophilicity
Cell permeability and metabolic stability evaluation
Procurement benchmarking
Defined purity with transparent pricing from primary supplier
Supplier pricing and lead time verification
Lab safety protocol development
Specific eye irritation hazard classification
PPE requirements and risk assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-oxo-8-(4-n-propoxyphenyl)octanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.